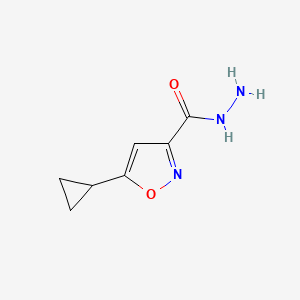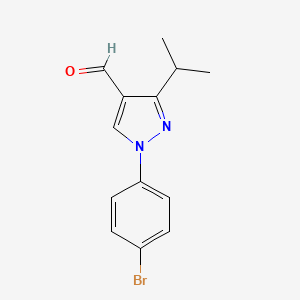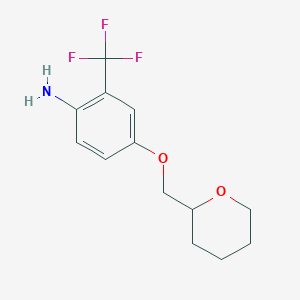
4-(Tetrahydro-2H-pyran-2-ylmethoxy)-2-(trifluoromethyl)aniline
Vue d'ensemble
Description
4-(Tetrahydro-2H-pyran-2-ylmethoxy)-2-(trifluoromethyl)aniline is a chemical compound characterized by its unique molecular structure, which includes a tetrahydropyran ring, a trifluoromethyl group, and an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Tetrahydro-2H-pyran-2-ylmethoxy)-2-(trifluoromethyl)aniline typically involves multiple steps, starting with the preparation of the tetrahydropyran ring and the trifluoromethyl group. One common approach is to start with 2-(trifluoromethyl)aniline and react it with tetrahydropyran-2-ylmethanol under acidic conditions to form the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may involve hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: The oxidation of the aniline group can lead to the formation of nitro compounds.
Reduction: Reduction of the nitro group can produce amines.
Substitution: Substitution reactions can result in the formation of various alkylated derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-(Tetrahydro-2H-pyran-2-ylmethoxy)-2-(trifluoromethyl)aniline can be used to study the interactions between small molecules and biological targets. It may also serve as a probe in biochemical assays.
Medicine: This compound has potential applications in medicinal chemistry, where it can be used to develop new pharmaceuticals. Its trifluoromethyl group can enhance the metabolic stability and binding affinity of drug candidates.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its unique properties may contribute to the development of new products with improved performance.
Mécanisme D'action
The mechanism by which 4-(Tetrahydro-2H-pyran-2-ylmethoxy)-2-(trifluoromethyl)aniline exerts its effects depends on its molecular targets and pathways involved. The trifluoromethyl group can interact with various biological targets, leading to specific biochemical effects. The aniline group can participate in hydrogen bonding and other interactions, influencing the compound's biological activity.
Comparaison Avec Des Composés Similaires
4-(Tetrahydro-2H-pyran-2-ylmethoxy)aniline
2-(Trifluoromethyl)aniline
4-(Tetrahydro-2H-pyran-2-ylmethoxy)phenol
Uniqueness: 4-(Tetrahydro-2H-pyran-2-ylmethoxy)-2-(trifluoromethyl)aniline is unique due to the combination of the tetrahydropyran ring and the trifluoromethyl group, which provides distinct chemical and biological properties compared to similar compounds
Propriétés
IUPAC Name |
4-(oxan-2-ylmethoxy)-2-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO2/c14-13(15,16)11-7-9(4-5-12(11)17)19-8-10-3-1-2-6-18-10/h4-5,7,10H,1-3,6,8,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZLGWJXDHKLQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)COC2=CC(=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H,3H,4H,5H,7H,8H,9H-indeno[5,6-b]oxepin-5-one](/img/structure/B1438189.png)
![(Cyclopropylmethyl)[1-(2,4-dichlorophenyl)ethyl]amine](/img/structure/B1438190.png)
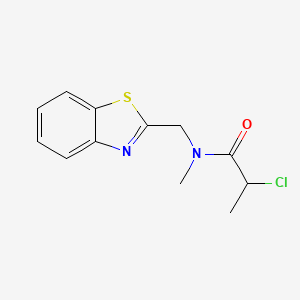
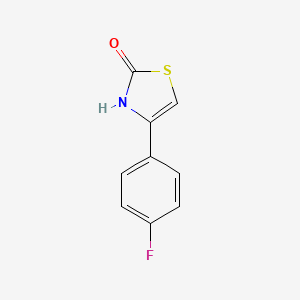
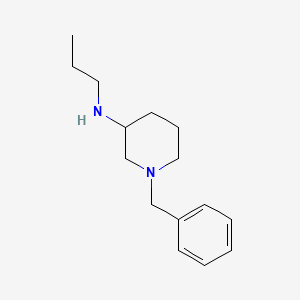
![[5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]boronic acid](/img/structure/B1438198.png)
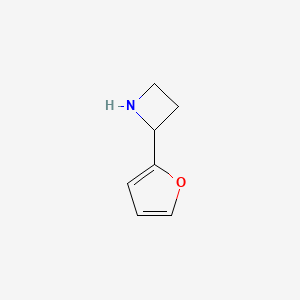
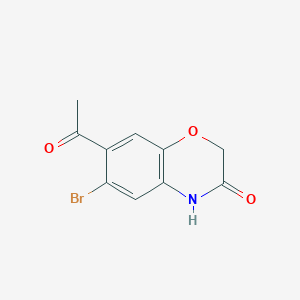
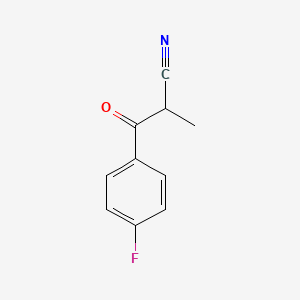
![1-[5-fluoro-2-(1H-pyrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B1438204.png)
